AVE-8134 is characterized by the molecular formula C22H23NO and has a molecular weight of 381.42 g/mol . This compound acts primarily as a high-affinity ligand for the peroxisome proliferator-activated receptor alpha, which is involved in lipid metabolism and has implications in various metabolic disorders and cancer therapies .
AVE-8134 has demonstrated notable biological activities:
Studies have shown that AVE-8134 interacts significantly with various eicosanoid pathways. It modulates the production of pro-inflammatory mediators and has been shown to alter the activity of cyclooxygenases in tumor tissues. The compound's effects can be blocked by specific antagonists like GW6471, confirming its mechanism of action through PPARα activation .
Several compounds share similarities with AVE-8134 in terms of their action on PPARα or their therapeutic potential. Below is a comparison highlighting its uniqueness:
Compound Name | PPARα Agonist | Molecular Weight | Unique Features |
---|---|---|---|
AVE-8134 | Yes | 381.42 g/mol | High affinity for PPARα; anti-angiogenic |
Wyeth-14,643 | Yes | 392.49 g/mol | Stronger anti-tumor effects than AVE-8134 |
Bezafibrate | Yes | 360.43 g/mol | Broader spectrum of lipid-modulating effects |
Fenofibrate | Yes | 360.37 g/mol | Primarily used for dyslipidemia management |
AVE-8134 stands out due to its specific focus on anti-angiogenic properties while also being a potent PPARα ligand. Unlike some other compounds, it has shown limitations in controlling lung metastasis despite its efficacy in other areas .